molecular formula C8H8FNO2 B1299533 N-(4-fluorophenyl)glycine CAS No. 351-95-1

N-(4-fluorophenyl)glycine

Cat. No. B1299533
CAS RN: 351-95-1
M. Wt: 169.15 g/mol
InChI Key: ZFIMCCCQJDZLCT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)glycine is a fluorinated derivative of phenylglycine, which is an amino acid derivative. While the provided papers do not directly discuss N-(4-fluorophenyl)glycine, they do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and potential applications of N-(4-fluorophenyl)glycine.

Synthesis Analysis

The synthesis of related fluorinated glycine derivatives has been explored in the literature. For instance, the synthesis of N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters as prodrugs for rectal administration of 5-fluorouracil is discussed, indicating that fluorinated glycine derivatives can be synthesized and modified to improve drug delivery . Additionally, the electrochemical carboxylation of fluorocontaining imines to prepare fluorinated N-phenylphenylglycines demonstrates a method for obtaining fluorine-containing amino acid derivatives, which could potentially be applied to the synthesis of N-(4-fluorophenyl)glycine .

Molecular Structure Analysis

The molecular structure of N-(4-fluorophenyl)glycine would include a phenyl ring substituted with a fluorine atom at the para position, attached to a glycine moiety. The presence of the fluorine atom is likely to influence the electronic properties of the molecule due to its high electronegativity. This can affect the molecule's reactivity and interactions with biological systems.

Chemical Reactions Analysis

Fluorinated amino acids, such as those related to N-(4-fluorophenyl)glycine, can participate in various chemical reactions. The stability of the ester group in fluorinated glycine derivatives, as seen in the prodrugs of 5-fluorouracil, is crucial for the controlled release of the active drug . The electrochemical carboxylation process used to synthesize fluorinated N-phenylphenylglycines suggests that N-(4-fluorophenyl)glycine could also be involved in similar electrochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated glycine derivatives are influenced by the presence of the fluorine atom. For example, the solubility and partition coefficients of the N-nicotinoyl-2-(5-fluorouracil-1-yl)-D,L-glycine esters in different media suggest that fluorination can modulate these properties, which are important for drug absorption and distribution . The electrochemical properties, such as reduction potentials and yields of amino acid derivatives, are also affected by the electron-withdrawing effect of the fluorine atom, as seen in the study of electrochemical carboxylation . These insights can be extrapolated to predict the behavior of N-(4-fluorophenyl)glycine in various environments.

Scientific Research Applications

Glycine Transporter Type 1 Inhibition and Neuroprotection

N-(4-fluorophenyl)glycine derivatives, such as N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), have been extensively studied for their role in inhibiting glycine transporter type 1 (GlyT1). GlyT1 inhibition is significant for enhancing NMDA receptor-mediated responses, which has implications in the treatment of disorders associated with NMDA receptor hypofunction, like schizophrenia (Kinney et al., 2003). NFPS, a specific GlyT1 inhibitor, has demonstrated neuroprotective effects in models of transient focal cerebral ischemia and reperfusion, suggesting its potential in clinical treatment of these conditions (Huang et al., 2016).

Modulation of Glycine Levels in Neuropathic Pain

The modulation of spinal glycine levels by GlyT1 inhibitors, including derivatives of N-(4-fluorophenyl)glycine, has shown therapeutic potential in chronic pain models. These compounds can increase endogenous glycine, exerting an inhibitory influence on pain transmission and potentially alleviating symptoms associated with chronic pain (Tanabe et al., 2008).

Role in Glyphosate Resistance and Herbicide Development

Glyphosate, a widely used herbicide, structurally related to N-(4-fluorophenyl)glycine, has been the subject of research for developing glyphosate-resistant crops. Studies have focused on the mechanisms of resistance to glyphosate, including genetic modifications in crops like soybeans, to tolerate glyphosate applications, thereby offering new weed control strategies for agriculture (Baylis, 2000).

Exploration of GlyT1 Inhibitors in Schizophrenia Treatment

GlyT1 inhibitors, including those derived from N-(4-fluorophenyl)glycine, are being explored as potential treatments for schizophrenia. These compounds can influence NMDA receptor function, which is a key area of interest in understanding and treating schizophrenia. The development of such inhibitors offers a novel approach to addressing the negative symptoms and cognitive deficits associated with this mental illness (Hársing et al., 2012).

Environmental Impact and Fate in Agricultural Basins

Research on the fate and transport of glyphosate, which shares structural similarities with N-(4-fluorophenyl)glycine, in surface waters of agricultural basins has been conducted to understand its environmental impact. This is crucial for assessing the ecological consequences of widespread glyphosate use and for developing sustainable agricultural practices (Coupe et al., 2012).

Future Directions

The future directions of “N-(4-fluorophenyl)glycine” research could involve further exploration of its interaction with GlyT1 and its potential role in the treatment of disorders associated with NMDA receptor hypofunction . Another interesting direction could be the in silico re-engineering of the neurotransmitter to activate KCNQ potassium channels in an isoform-specific manner .

properties

IUPAC Name

2-(4-fluoroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIMCCCQJDZLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360672
Record name N-(4-Fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)amino)acetic acid

CAS RN

351-95-1
Record name N-(4-Fluorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-FLUOROANILINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 21.3 g (108 mmole) of ethyl N-(4-fluorophenyl)glycine in THF (100 mL) under nitrogen was added LiOH (5.44 g (130 mmol) monohydrate in 25 mL water. After 15 h the mixture was concentrated to half the volume and acidified to pH 3 with HCl. The precipitated solid was collected and washed with water (100 mL) to afford the title compound.
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
5.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GC Finger, DR Dickerson, LD Starr… - Journal of Medicinal …, 1965 - ACS Publications
Salicyl alcohol is used as an antipyretic and as a local anes-thetic. 1 It is possible that the related compounds which we re-port might possess similar potential uses. Clemmensen and …
Number of citations: 20 pubs.acs.org
ZL Tok - 2020 - dr.ntu.edu.sg
Objective: The objective of this study is to understand the molecular basis of cellulose biosynthesis and come up with a potential herbicide design. Methods: In this study, compound …
Number of citations: 0 dr.ntu.edu.sg
C Proulx, S Yoo, MD Connolly… - The Journal of Organic …, 2015 - ACS Publications
N-Aryl glycines are a chemically diverse class of peptoid monomers that have strong structure-inducing propensities. Yet their use has been limited due to the sluggish reactivity of the …
Number of citations: 41 pubs.acs.org
J Philip, JA McLean Jr - Journal of Medicinal Chemistry, 1965 - ACS Publications
Salicyl alcohol is used as an antipyretic and as a local anes-thetic. 1 It is possible that the related compounds which we re-port might possess similar potential uses. Clemmensen and …
Number of citations: 1 pubs.acs.org
YF Si, XL Chen, XY Fu, K Sun, X Song… - ACS Sustainable …, 2020 - ACS Publications
An effective and simple visible light-induced heterogeneous gC 3 N 4 -catalyzed decarboxylative reaction of quinoxalin-2(1H)-ones with N-aryl glycines was developed. When the …
Number of citations: 56 pubs.acs.org
M Purushotham, B Paul, DM Govindachar… - Journal of Molecular …, 2022 - Elsevier
Noncovalent interactions play a prominent role in stabilizing the conformation and provide a fertile environment for crafting new structures. Here, we report our ensuing discovery of …
Number of citations: 1 www.sciencedirect.com
PV Kumar, K Aravindraj, G Madhumitha… - Current Organic …, 2023 - ingentaconnect.com
Nitrogen ring junction heterocycles play a crucial role in synthetic organic chemistry due to their remarkable activity. The fused nitrogen ring junction compounds are abundant in nature; …
Number of citations: 0 www.ingentaconnect.com
AM Abdualkader, M Taher… - Future Journal of …, 2021 - fjps.springeropen.com
Various literature sources have documented a wide spectrum of therapeutic properties of sydnones including anti-inflammatory, anticancer, antimicrobial activities. Phenyl styryl ketones …
Number of citations: 1 fjps.springeropen.com
F Leonard, W Tschannen - Journal of Medicinal Chemistry, 1965 - ACS Publications
A Convenient Synthesis of 5-Hydroxy-2-methyltryptophan Page 1 404 New Compounds Yol. Cyclohexane-1,3-bis( methylamine).—m-Xylylenediamine (13.6 g.) was hydrogenated in …
Number of citations: 3 pubs.acs.org
VZ Mattie, ARMY BIOLOGICAL LABS FREDERICK MD - 1964 - apps.dtic.mil
This Proceedings of the Defoliation Conference of 1963 summarizes the research program in chemical defoliation sponsored by the US Army Biological Laboratories. Emphasis is given …
Number of citations: 1 apps.dtic.mil

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